molecular formula C16H12ClIO4 B2751531 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate CAS No. 431932-50-2

2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate

Cat. No.: B2751531
CAS No.: 431932-50-2
M. Wt: 430.62
InChI Key: OWJFJJAXSQHOCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate typically involves the esterification of 2-Ethoxy-4-formyl-6-iodophenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Palladium catalysts, nucleophiles (e.g., amines, thiols), and bases (e.g., potassium carbonate).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

Scientific Research Applications

2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and probes for biological studies.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in substitution reactions, the iodine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling mechanism. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in targeted synthetic applications where precise molecular architecture is crucial .

Properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIO4/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-3-5-12(17)6-4-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJFJJAXSQHOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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